Pentaerythrityl tetrabromide
Description
Historical Context of Polybrominated Compounds in Organic Synthesis
Polybrominated compounds have a long history in organic chemistry, initially gaining widespread attention for their efficacy as flame retardants. koyonchem.comoceanchemgroup.com Compounds like polybrominated diphenyl ethers (PBDEs) were extensively used in plastics, textiles, and electronics to reduce flammability. koyonchem.comoceanchemgroup.com The mechanism of flame retardancy often involves the release of bromine radicals upon heating, which interfere with the combustion chain reactions in the gas phase. duke.edu While environmental and health concerns have led to restrictions on many PBDEs, the study of polybrominated compounds continues to be an active area of research, with a focus on developing safer and more effective alternatives. chemicalbook.com The exploration of compounds like pentaerythrityl tetrabromide is a part of this ongoing effort, seeking to leverage the properties of bromine in a more controlled and targeted manner. duke.edu
Significance of Pentaerythrityl Core Structure in Advanced Materials and Intermediates
The pentaerythritol (B129877) backbone is a cornerstone in the synthesis of a multitude of functional molecules and polymers. nih.gov Its symmetrical, tetrahedral geometry provides a scaffold for creating materials with unique properties. nih.gov This core structure is instrumental in the production of alkyd resins, lubricants, and explosives. researchgate.net The four hydroxyl groups of pentaerythritol can be readily functionalized, leading to a vast library of derivatives with tailored characteristics. nih.gov This versatility makes the pentaerythritol core a favored building block in polymer chemistry and materials science for creating everything from synthetic lubricants to components of coatings and adhesives. researchgate.netlookchem.com The substitution of these hydroxyl groups with bromine atoms to form this compound opens up new avenues for creating even more complex and functional materials.
Overview of Research Trajectories Involving this compound
Research involving this compound is multifaceted, with significant contributions to various fields of chemical synthesis and materials science. It is widely recognized as a flexible organic linker for constructing intricate three-dimensional molecular frameworks. nih.govresearchgate.net
Key research areas include:
Dendrimer Synthesis: this compound serves as a core molecule for the divergent synthesis of dendrimers, which are highly branched, monodisperse macromolecules with a vast number of surface functional groups. researchgate.netresearchgate.net These dendrimers have potential applications in drug delivery, catalysis, and gene therapy.
Metal-Organic Frameworks (MOFs): The compound is utilized as a linker in the synthesis of MOFs, which are crystalline materials with a high surface area and tunable porosity. nih.govresearchgate.net These MOFs exhibit potential for gas storage and separation. For instance, a MOF constructed using a ligand derived from this compound demonstrated high acetylene (B1199291) storage capacity. researchgate.net
Synthesis of Novel Organic Compounds: It is a key starting material for the synthesis of unique molecules like spiropentane (B86408), the simplest spiro-cycloalkane. nih.govresearchgate.net Furthermore, it is used to produce pentaerythrityl tetraimidazole, a precursor for tetraimidazolium salts that have applications as catalysts. orgsyn.org
Flame Retardants: Due to its bromine content, this compound is investigated as a flame retardant for various polymers, including polypropylene. duke.edu
Interactive Data Table: Applications of this compound in Chemical Synthesis
| Research Area | Application | Key Findings/Examples |
| Dendrimer Synthesis | Core molecule for dendrimer construction. researchgate.netresearchgate.net | Used in the synthesis of fluorinated asymmetric dendrimers for potential in vivo imaging applications. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Organic linker for MOF synthesis. researchgate.netresearchgate.net | A microporous MOF synthesized with a ligand derived from this compound showed high acetylene storage of 193 cm³/g at 273 K and 1 atm. researchgate.net |
| Organic Intermediates | Starting material for complex molecules. researchgate.netorgsyn.org | Used to synthesize pentaerythrityl tetraimidazole with an overall yield of 68.6%. orgsyn.org |
| Flame Retardants | Additive flame retardant in polymers. duke.edu | Mentioned as a bromine-based flame retardant for polypropylene. duke.edu |
Interactive Data Table: Synthesis of this compound
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| Pentaerythritol | 1. Benzenesulfonyl chloride, Pyridine (B92270) 2. Sodium bromide, Diethylene glycol | 1. 30-35°C 2. 140-150°C, overnight | 68-78% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2,2-bis(bromomethyl)propane | |
|---|---|---|
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InChI |
InChI=1S/C5H8Br4/c6-1-5(2-7,3-8)4-9/h1-4H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVBCSOQFXYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(CBr)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1062916 | |
| Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |
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Molecular Weight |
387.73 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3229-00-3 | |
| Record name | 1,3-Dibromo-2,2-bis(bromomethyl)propane | |
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| Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |
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| Record name | Pentaerythrityl tetrabromide | |
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| Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |
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| Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |
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| Record name | 1,3-dibromo-2,2-bis(bromomethyl)propane | |
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Synthetic Methodologies for Pentaerythrityl Tetrabromide
Classical Synthetic Routes and Their Mechanistic Considerations
The traditional syntheses of pentaerythrityl tetrabromide primarily involve the direct bromination of pentaerythritol (B129877) or the conversion of one of its derivatives.
Pentaerythritol, a readily available polyol, is the most common starting material for the synthesis of its tetrabrominated derivative. nih.gov This transformation is typically achieved using phosphorus tribromide or hydrobromic acid.
The reaction of pentaerythritol with phosphorus tribromide is a well-established method for the synthesis of this compound. orgsyn.org In a typical procedure, dry pentaerythritol is treated with phosphorus tribromide, and the mixture is heated. orgsyn.org The reaction proceeds through the conversion of the hydroxyl groups of pentaerythritol into bromides.
Table 1: Reaction Conditions for Bromination of Pentaerythritol with PBr₃
| Parameter | Value | Reference |
| Starting Material | Dry Pentaerythritol | orgsyn.org |
| Reagent | Phosphorus Tribromide | orgsyn.org |
| Temperature | 170–180°C | orgsyn.org |
| Reaction Time | 20 hours | orgsyn.org |
| Yield (Crude) | 69–76% | orgsyn.org |
This table summarizes the typical reaction conditions for the synthesis of this compound from pentaerythritol using phosphorus tribromide.
Another classical approach involves the reaction of pentaerythritol with hydrobromic acid. While direct reaction with aqueous HBr can be slow, the use of HBr in a solvent like acetic acid, particularly with pentaerythritl tetraacetate as the substrate, has been reported. orgsyn.org The mechanism in this case likely involves the protonation of the hydroxyl groups by the strong acid, followed by nucleophilic substitution by the bromide ion (an SN2-type reaction). The use of a co-solvent and elevated temperatures is often necessary to achieve a reasonable reaction rate and yield.
This compound can also be synthesized from pentaerythrityl tetraacetate. This method involves the reaction of pentaerythrityl tetraacetate with an acetic acid solution of hydrobromic acid. orgsyn.org This process effectively cleaves the acetate (B1210297) esters and substitutes them with bromide ions. This alternative starting material can sometimes offer advantages in terms of solubility and reaction control compared to the direct bromination of the less soluble pentaerythritol.
Bromination of Pentaerythritol
Modern Synthetic Advancements and Green Chemistry Approaches
Recent research has focused on optimizing the synthesis of this compound to improve efficiency, reduce waste, and employ more environmentally benign conditions.
Modern synthetic strategies often focus on the use of catalysts to enhance reaction rates and selectivity, a core principle of green chemistry. youtube.com While specific catalytic systems for the direct bromination of pentaerythritol are not extensively detailed in the provided context, the principles of catalysis suggest that employing a catalyst could lower the activation energy of the reaction, potentially allowing for lower reaction temperatures and shorter reaction times. youtube.com This would lead to energy savings and a more sustainable process. For instance, a 2016 study mentioned a bromine-sulfur catalyzed bromination, which could represent a more advanced approach. The development of such catalytic methods is an active area of research aimed at making the synthesis of compounds like this compound more efficient and environmentally friendly.
Solvent Selection and Its Impact on Yield and Purity
The choice of solvent is a critical parameter in the synthesis of this compound and its derivatives, significantly influencing reaction outcomes, including yield and purity. The solvent's role extends from dissolving reactants to influencing reaction pathways and facilitating purification.
In the synthesis of this compound from pentaerythrityl benzenesulfonate (B1194179) and sodium bromide, diethylene glycol is an effective high-boiling solvent that facilitates the nucleophilic substitution at elevated temperatures (140–150°C). orgsyn.org For the initial step of preparing the benzenesulfonate ester from pentaerythritol, pyridine (B92270) is used as the solvent. orgsyn.org The purification process also relies heavily on solvent properties, with boiling acetone (B3395972) used to dissolve the crude product and cold 95% ethanol (B145695) used for washing the recrystallized plates. orgsyn.org
Aprotic polar solvents are frequently employed in reactions involving this compound. For instance, N,N-dimethylformamide (DMF) has been used as the solvent for the reaction of this compound with dimethyl 5-hydroxyisophthalate and in the synthesis of spiro-dithiolanes. researchgate.netustc.edu.cn Similarly, dimethyl sulfoxide (B87167) (DMSO) has been used in combination with toluene (B28343) for reactions with imidazole (B134444). researchgate.net Tetrahydrofuran (THF) is another common aprotic solvent used for reactions, such as the synthesis of bridging trispiran ligands. rsc.orgcanterbury.ac.nz
The selection between protic and aprotic solvents can drastically alter reaction efficiency. In the case of a Michael addition reaction catalyzed by a chiral quaternary ammonium (B1175870) salt derived from this compound, polar protic solvents like methanol (B129727) and ethanol resulted in very good yields and enantioselectivity. rsc.org In contrast, aprotic solvents such as acetone, chloroform (B151607), and dichloromethane (B109758) (DCM) provided only moderate yields under the same conditions. rsc.org The choice of solvent can also be pivotal in achieving milder reaction conditions. For example, a second-generation synthesis of a spiro-dithiolane switched from DMF, which required high pressure, to toluene, allowing the reaction to proceed under ordinary pressure. researchgate.net
| Reaction Step | Reactants | Solvent(s) | Impact and Observations | Source(s) |
| Esterification | Pentaerythritol, Benzenesulfonyl chloride | Pyridine | Serves as a base and solvent for the formation of the sulfonate ester intermediate. | orgsyn.org |
| Bromination | Pentaerythrityl benzenesulfonate, Sodium bromide | Diethylene Glycol | High-boiling solvent allows for the necessary high reaction temperature (140-150°C). | orgsyn.org |
| Purification | Crude this compound | Acetone, Ethanol | Crude product is dissolved in boiling acetone and precipitated; crystals are washed with cold ethanol to improve purity. | orgsyn.org |
| Derivative Synthesis | This compound, Imidazole | Toluene, DMSO | A mixture of solvents is used to dissolve the nucleophile for reaction. | researchgate.net |
| Derivative Synthesis | This compound, 4,5-diazafluorene | Tetrahydrofuran (THF) | Common aprotic solvent for nucleophilic substitution reactions. | canterbury.ac.nz |
| Derivative Synthesis | This compound, Dimethyl 5-hydroxyisophthalate | N,N-dimethylformamide (DMF) | A polar aprotic solvent used to facilitate the reaction. | ustc.edu.cn |
| Catalyst Performance | Nitroolefin, Diethyl malonate (catalyzed by a derivative) | Methanol, Ethanol | Protic polar solvents led to higher yields and enantioselectivity compared to aprotic solvents. | rsc.org |
Large-Scale Synthesis Considerations
This compound is recognized as a readily available bulk chemical, often serving as a precursor in the large-scale synthesis of other compounds, such as pentaerythrityltetramine. scite.ai The transition from laboratory-scale procedures to large-scale industrial production introduces several critical considerations aimed at ensuring safety, efficiency, cost-effectiveness, and environmental compliance.
One of the primary challenges in scaling up the synthesis is managing the physical properties of the reaction mixture. For example, the reaction of pentaerythritol with benzenesulfonyl chloride in pyridine can become quite viscous, necessitating the use of a powerful mechanical stirrer to ensure adequate mixing. orgsyn.org On a large scale, handling such viscous slurries requires specialized industrial reactors and agitation systems.
Reaction conditions are another key factor. A first-generation large-scale synthesis of a derivative using this compound was conducted in DMF under high pressure. researchgate.net Such conditions are energy-intensive and require expensive high-pressure reactors, posing safety and cost challenges for industrial production. A subsequent, improved synthesis utilized pentaerythrityl tetrachloride in toluene, which advantageously proceeds under ordinary pressure, simplifying the process and reducing operational costs. researchgate.net
Workup and purification procedures must also be scalable. A laboratory preparation yielding over 200 grams involves precipitation in large volumes of water and washing with significant quantities of methanol. orgsyn.org In an industrial setting, handling and recycling such large solvent volumes are major logistical and economic considerations. Alternative synthesis methods that are more environmentally friendly and easier to control are therefore highly desirable. One such reported method uses polyethylene (B3416737) glycol as a catalyst, which avoids the generation of water vapor and allows for easier temperature control, leading to high yields and good purity. lookchem.com These are all crucial attributes for successful and sustainable large-scale manufacturing.
Purification and Characterization Techniques in Synthesis
Spectroscopic Analysis (e.g., ¹H-NMR, ¹³C-NMR, IR)
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the molecular structure.
¹H-NMR spectroscopy confirms the presence and connectivity of protons. For the parent this compound, a singlet is expected for the eight equivalent protons of the four CH₂Br groups. In derivatives, the spectra become more complex. For example, in a catalyst formed by reacting this compound with methylimidazole, the protons of the methylimidazole ring appear at chemical shifts (δ) of 7.72, 7.81, and 9.19 ppm, the methyl group protons at 3.88 ppm, and the methylene (B1212753) protons adjacent to the newly formed ring at 4.49 ppm. researchgate.net
¹³C-NMR spectroscopy provides information about the carbon skeleton. chemicalbook.comspectrabase.com For this compound, two signals are expected: one for the four equivalent methylene carbons (-CH₂Br) and one for the central quaternary carbon. Common solvents for NMR analysis include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). spectrabase.com
Infrared (IR) Spectroscopy is used to identify functional groups within the molecule. spectrabase.com The IR spectrum of this compound is characterized by absorption bands corresponding to C-H and C-Br bond vibrations. In the synthesis of derivatives, IR spectroscopy is crucial for monitoring the reaction. For instance, in the creation of pentaerythrityl tetrabenzylamine, a derivative of this compound, characteristic peaks appear at 2923.9 cm⁻¹ (C-H stretching), 1494.7 and 1454.2 cm⁻¹ (aromatic C=C stretching), and 738.7 and 700.1 cm⁻¹ (C-H bending). scispace.com
Chromatographic Methods (e.g., GC)
Gas Chromatography (GC) is a key analytical technique for assessing the purity of this compound. avantorsciences.comtcichemicals.com Commercial grades of the compound often specify a purity of ≥98.0%, as determined by GC analysis. avantorsciences.comtcichemicals.com This method is effective for separating volatile and semi-volatile compounds, making it suitable for this compound and related substances. researchgate.net
When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. GC-MS analysis of this compound reveals characteristic fragmentation patterns, with prominent mass-to-charge ratio (m/z) peaks observed at 307 and 309, corresponding to the loss of a bromine atom and a CH₂Br group. nih.gov In addition to purity assessment, preparative gas chromatography can be employed for the isolation and purification of volatile products derived from reactions involving this compound. researchgate.net
Thermal Analysis (e.g., DSC, TGA)
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability and decomposition behavior of this compound and its derivatives. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and study the thermal stability of materials. For example, TGA of a catalyst derived from this compound showed a significant weight loss step between 225-425°C, attributed to the decomposition of the organic components. researchgate.net In another study, TGA of TNSUK, an energetic material synthesized from this compound, exhibited a ~15% weight loss at 181°C and a further 65% loss at ~222°C. dtic.mil
Advanced Reaction Mechanisms and Derivatization of Pentaerythrityl Tetrabromide
Nucleophilic Substitution Reactions
The primary mode of reaction for pentaerythrityl tetrabromide is nucleophilic substitution, where the bromide ions act as leaving groups. This allows for the introduction of a wide range of functional groups, leading to the formation of diverse derivatives with applications in various fields of chemistry.
Formation of Pentaerythrityl Tetraimidazole and its Derivatives
These imidazole (B134444) derivatives can be further reacted to form tetraimidazolium salts with various anions. researchgate.net
Derivatives of pentaerythrityl tetraimidazole, particularly its tetraimidazolium salts, have shown significant promise as catalysts in organic synthesis.
A notable application is in the Mannich-type reaction . A tetradentate catalyst, synthesized through the condensation of this compound with methyl imidazole, has been effectively employed in a controlled reaction involving benzaldehyde (B42025), aniline, and cyclohexanone. numberanalytics.com In the absence of this ionic catalyst, the reaction primarily results in the formation of an imine from the condensation of benzaldehyde and aniline, rather than the desired Mannich product. numberanalytics.com
While the use of these derivatives in Mannich-type reactions is documented, their application in Wittig-type reactions is not as prominently reported in the surveyed literature. However, the catalytic activity of related imidazolium (B1220033) salts in other reactions, such as the isomerization of β-pinene oxide, highlights their potential versatility as catalysts. researchgate.net A series of tetraimidazolium salts with different anions were prepared and tested, with one derivative showing a remarkable enhancement in the selectivity for perillyl alcohol under mild conditions. researchgate.net The stability of these homogeneous catalysts allows for their reuse multiple times without a significant loss of activity. researchgate.net
Synthesis of Pentaerythrityltetramine and Analogues
Pentaerythrityltetramine, also known as tetrakis(aminomethyl)methane (TAM), is a key derivative of this compound, synthesized through nucleophilic substitution of the bromine atoms with amine functionalities.
A well-established method for the large-scale synthesis of pentaerythrityltetramine involves a two-step process starting from this compound. numberanalytics.comnumberanalytics.com The first step is the displacement of the bromo substituents by the p-toluenesulfonamide (B41071) anion. numberanalytics.com This is followed by the hydrolysis of the resulting tetrasulfonamide intermediate using a strong acid, such as sulfuric acid, to yield pentaerythrityltetramine. numberanalytics.com An alternative approach involves converting pentaerythritol (B129877) to its tetrabenzenesulfonate derivative, which then reacts with an alkali toluenesulfonamide in an aprotic solvent to produce the tetratosylamide of pentaerythrityl. oatext.com
More contemporary methods for synthesizing pentaerythrityltetramine analogues involve the use of supercritical fluids. One such method is the treatment of pentaerythrityl tetrachloride with an excess of hot, highly compressed supercritical ammonia (B1221849). numberanalytics.com This ammonolysis can be carried out either in supercritical ammonia alone or with methanol (B129727) as a solvent. numberanalytics.com The reaction yields the corresponding tetramine, which can be isolated by precipitation as a water-insoluble disulfate. numberanalytics.com This technique offers a more direct route to the tetramine, avoiding the multi-step process involving sulfonamide intermediates. numberanalytics.com
Preparation of Azido (B1232118) Derivatives via Halogen-Azide Exchange
The synthesis of azido derivatives of pentaerythritol is achieved through a direct nucleophilic substitution known as the halogen-azide exchange. This reaction is a fundamental method for introducing the highly energetic azido group into organic molecules.
Pentaerythrityl tetraazide (TAPE) is synthesized from 1,3-dibromo-2,2-bis(bromomethyl)propane (this compound) by reacting it with sodium azide (B81097) in a solvent such as dimethylformamide (DMF). nih.govorganic-chemistry.org The mixture is heated for several hours to ensure the complete substitution of all four bromine atoms with azide groups. nih.govorganic-chemistry.org The reaction's progress can be monitored using thin-layer chromatography (TLC). nih.gov Following the reaction, the solvent is removed, and the product is isolated and purified, yielding pentaerythrityl tetraazide as a colorless crystalline solid. nih.govorganic-chemistry.org This direct nucleophilic substitution is considered the simplest and most reliable method for preparing such polyazides.
The resulting azido derivatives, including mono-, di-, tri-, and tetra-substituted compounds, are often used as precursors for high-energy materials. nih.gov
Comparative Studies of Azidonitrate Derivatives
A comprehensive comparative study has been conducted on the azidonitrate derivatives of pentaerythritol, ranging from pentaerythritol tetranitrate (PETN) to the fully substituted tetraazidopentaerythritol (TAPE). d-nb.inforesearchgate.net In this research, the azido-nitrate compounds were synthesized through a halogen-azide exchange, followed by the conversion of the remaining alcohol groups into organic nitrate (B79036) esters using acetyl nitrate. d-nb.info The series of compounds synthesized and analyzed includes:
Pentaerythritol tetranitrate (PETN)
Monoazidopentaerythritol trinitrate (MAPETN)
Diazidopentaerythritol dinitrate (DAPEDN)
Triazidopentaerythritol mononitrate (TAPEMN)
Tetraazidopentaerythritol (TAPE)
The synthesis of monoazidopentaerythritol trinitrate for the first time enabled a complete comparative analysis of the entire series. d-nb.inforesearchgate.net The characterization of these compounds involved various analytical techniques, including NMR spectroscopy, which revealed distinct trends. For instance, the ¹H NMR chemical shift of protons adjacent to the nitrate group decreases progressively from PETN (4.70 ppm) to TAPEMN (4.49 ppm). Conversely, the ¹³C NMR shift of the central carbon atom increases from 40.8 ppm in PETN to 43.6 ppm in TAPE. d-nb.info
Impact on Energetic Properties
The progressive substitution of nitrate groups with azide groups has a significant impact on the energetic properties of the resulting compounds. d-nb.inforesearchgate.net A notable trend is the decrease in melting points from PETN (143°C) down to the triazide, TAPEMN (-24°C), with the monoazide derivative meeting the thermal criteria for a melt-castable explosive. d-nb.info
The energetic performance, calculated using the EXPLO5 code, shows a general decrease as the number of azide groups increases, leading to the highly sensitive tetraazido derivative. d-nb.inforesearchgate.net The thermal stability also varies across the series. The tetraazide is the most thermally stable, with a decomposition temperature of 218°C, whereas all the nitrate-containing derivatives decompose at around 180°C, similar to PETN. d-nb.info
Below is an interactive data table summarizing the key energetic properties of the pentaerythritol azidonitrate derivatives.
| Compound | Abbreviation | Melting Point (°C) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| Pentaerythritol tetranitrate | PETN | 143 | ~180 | 2 | 36 |
| Monoazidopentaerythritol trinitrate | MAPETN | 85 | ~180 | - | - |
| Diazidopentaerythritol dinitrate | DAPEDN | 28 | ~180 | - | - |
| Triazidopentaerythritol mononitrate | TAPEMN | -24 | ~180 | - | - |
| Tetraazidopentaerythritol | TAPE | - | 218 | - | - |
Reductive Transformations
The reduction of this compound is a key method for synthesizing strained cyclic and spirocyclic hydrocarbons. These reactions typically involve a debromination process, often facilitated by zinc metal.
Formation of Cyclic and Spiro Compounds
The reduction of this compound can lead to the formation of both monocyclic and spirocyclic alkanes. The specific products and their yields are highly dependent on the reaction conditions.
The reduction of this compound with zinc in ethanol (B145695), in the presence of sodium carbonate and sodium iodide, yields methylenecyclobutane (B73084). unt.edunasa.gov In one reported procedure, this reaction produced methylenecyclobutane in a 46% yield. unt.edu The formation of methylenecyclobutane is often a competing reaction with the synthesis of spiropentane (B86408). acs.org A similar synthesis has also been described using pentaerythrityl tetrachloride as the starting material. caltech.edu
Spiropentane, the simplest spiro-cycloalkane, is a significant product from the reductive cyclization of this compound. lookchem.comwikipedia.org The reaction is typically carried out using zinc dust in a solvent like ethanol. acs.orgacs.org The inclusion of sodium carbonate and sodium iodide in the reaction mixture has been shown to facilitate this ring closure. acs.org One study reported a 21% yield of spiropentane from the same reaction that produced methylenecyclobutane. unt.edu An improved method for synthesizing nearly pure spiropentane involves the inclusion of ethylenediaminetetraacetate (B1237979) in the reaction mixture to chelate zinc ions, which can catalyze the formation of byproducts. acs.org
The following table details the products and yields from a typical reduction of this compound.
| Product | Yield (%) |
| Methylenecyclobutane | 46 |
| Spiropentane | 21 |
| 2-Methyl-1-butene | 12 |
Data sourced from Slabey, V. A. (1946). unt.edu
Debromination Mechanisms and Byproduct Formation
The debromination of this compound to form spiropentane and methylenecyclobutane is believed to proceed through a series of intermediates. acs.org The formation of methylenecyclobutane is thought to occur via a carbonium ion rearrangement of an intermediate 1,1-bis(bromomethyl)cyclopropane. acs.org The presence of zinc bromide, a Lewis acid, can promote this rearrangement. acs.org
The primary byproduct in these reactions is often 2-methyl-1-butene. unt.eduwikipedia.org Its formation suggests alternative rearrangement pathways for the intermediates. The careful control of reaction conditions, such as the use of chelating agents to sequester zinc ions, can suppress the formation of these byproducts and improve the yield of the desired spiropentane. acs.org
Etherification Reactions in Complex Molecule Synthesis
This compound serves as a valuable building block in the synthesis of complex molecules, particularly those featuring polyether scaffolds. Its tetravalent nature allows for the construction of highly branched, three-dimensional structures. Etherification reactions, specifically the Williamson ether synthesis, are fundamental to these transformations, enabling the formation of stable ether linkages.
Table 1: Synthesis of Oligoglycol 14 from this compound
| Reactant 1 | Reactant 2 | Solvent | Product | Yield |
|---|
The relative acid lability of certain protecting groups, such as mono-benzylidene acetals, can also preclude their use in syntheses that require acidic conditions for other steps. ucl.ac.uk This necessitates the use of more robust protecting groups, like benzyl (B1604629) ethers, which in turn introduces the aforementioned deprotection challenges. ucl.ac.uk These difficulties underscore the need for careful planning and optimization of protecting group strategies to ensure the successful synthesis of complex molecules derived from this compound.
Table 2: Investigated Protecting Groups in Oligoglycol Synthesis
| Protecting Group | Deprotection Method | Observed Challenge |
|---|---|---|
| Benzyl | Hydrogenation (10% Pd/C) | Incomplete deprotection. sioc.ac.cn |
Applications of Pentaerythrityl Tetrabromide and Its Derivatives in Materials Science and Catalysis
Role as a Core Building Block in Dendrimer Synthesis
Pentaerythrityl tetrabromide is a fundamental starting material in the synthesis of dendrimers, which are highly branched, precisely defined macromolecules emanating from a central core. lookchem.comchemicalbook.comchemicalbook.com The four bromine atoms of this compound can be displaced to initiate the growth of dendritic branches, leading to the systematic formation of successive dendrimer generations. nih.govtue.nl This divergent synthetic strategy enables a rapid proliferation of branches, simplifying the construction of high-generation dendrimers that feature a multitude of terminal functional groups. nih.gov
A notable example is a novel family of polyamidoamine (PAMAM) dendrimers synthesized using a pentaerythritol (B129877) derivative as a core, which presents 12 branches. nih.gov This innovative approach facilitates the synthesis of high-generation dendrimers with substantial molecular dimensions. nih.gov The introduction of chirality into dendrimers is also achievable by employing a pentaerythrityl core as a stereocenter, decorated with four distinct dendritic substituents. tue.nl The synthesis of a chiral dendrimer with a molecular weight of 2831, founded on a pentaerythrityl core, has been documented. tue.nl
Integration into Metal-Organic Frameworks (MOFs)
In the construction of metal-organic frameworks (MOFs), this compound and its derivatives are employed as flexible organic linkers. sigmaaldrich.cnlookchem.comchemicalbook.com MOFs are crystalline, porous materials characterized by a three-dimensional network of metal ions or clusters coordinated to organic ligands. The tetrahedral geometry inherent to this compound promotes the formation of complex and durable 3D frameworks. lookchem.com
The synthesis of MOFs typically involves the reaction of organic linkers with metal precursors under solvothermal conditions. researchgate.netresearchgate.net For instance, a combination of this compound, dimethyl 5-hydroxyisophthalate, and potassium carbonate in N,N-dimethylformamide (DMF) can be heated to generate a tetracarboxylate linker, which subsequently coordinates with metal ions to assemble a MOF. ustc.edu.cn The resultant MOFs can display intriguing properties, such as modulated luminescence following the encapsulation of guest molecules like Alq3. ustc.edu.cn The incorporation of linkers derived from this compound enhances the structural diversity and broadens the potential applications of MOFs in fields such as gas storage, separation, and catalysis. nih.govnih.gov
Precursor for Advanced Polymeric Materials
The distinct structure of this compound establishes it as a valuable precursor for the synthesis of a variety of advanced polymeric materials possessing specialized architectures and functionalities.
Pentaerythritol tetrabromide can serve as a central core to initiate the synthesis of star-shaped copolymers. researchgate.net These polymers are characterized by a central point from which multiple polymer arms extend. The synthesis frequently utilizes techniques such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization.
For example, a pentaerythritol-based chain transfer agent has been employed to synthesize star-like amphiphilic copolymers of styrene (B11656) and N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) through RAFT polymerization. researchgate.net In a similar vein, well-defined amphiphilic tetra-arm star block copolymers, featuring a poly(ε-caprolactone) core and poly(ethylene glycol) arms, have been prepared using a pentaerythrityl core as an initiator for ring-opening polymerization. rsc.org The resulting star copolymers often display unique properties, such as diminished solution viscosity, attributable to their specific architecture. cmu.edu
| Core Initiator/CTA | Monomers | Polymerization Method | Resulting Copolymer Architecture | Reference |
|---|---|---|---|---|
| Pentaerythritol-based CTA | Styrene, DMAEMA | RAFT | Amphiphilic star-like copolymer | researchgate.net |
| Pentaerythrityl core | ε-Caprolactone, Ethylene glycol | ROP | Amphiphilic tetra-arm star block copolymer | rsc.org |
Star-shaped copolymers originating from pentaerythrityl precursors have demonstrated significant potential in the domain of controlled drug release. researchgate.netvicihealthsciences.com The amphiphilic character of some of these copolymers enables their self-assembly into micelles within aqueous environments, which can encapsulate hydrophobic drugs. researchgate.net
For instance, a star-like amphiphilic copolymer synthesized with a pentaerythritol-based compound was observed to form spherical micelles in water. researchgate.net These micelles can function as nanocarriers for the targeted delivery of therapeutic agents. The release of the encapsulated drug can be initiated by environmental triggers, such as changes in pH or temperature. researchgate.netvicihealthsciences.com The unique architecture of star polymers offers access to a diverse range of structures with compelling properties for drug delivery applications. researchgate.net
Although this compound is a brominated compound, its primary association with flame retardancy is often indirect, stemming from its precursor, pentaerythritol. mdpi.com Pentaerythritol is a recognized carbon source, acting as a char-forming agent, in intumescent flame retardant systems. mdpi.com These systems operate by swelling upon exposure to heat, forming a multicellular char layer that insulates the underlying material from heat and oxygen. mdpi.com
Brominated flame retardants typically function by releasing halogen radicals into the gas phase, which disrupts the chain reactions of combustion. miljodirektoratet.noeuropa.eu While this compound contains bromine, its application as a primary flame retardant is not as widely documented as other brominated flame retardants. However, phosphorus-based flame retardants derived from pentaerythritol, such as diphenyl phosphoryl (DPP)–PEPA, have been synthesized and proven effective in polymers like polyamide 66. nih.gov Additionally, pentaerythritol diphosphonates have been explored as synergists with halogenated organic compounds to augment the flame retardancy of polymers. google.com
Catalytic Systems Derived from this compound
This compound provides a scaffold for the synthesis of novel catalysts with distinctive structures and functionalities. lookchem.comchemicalbook.com Its tetra-functionality permits the attachment of multiple catalytic sites to a single molecular platform.
A prominent example is the preparation of chiral quaternary ammonium (B1175870) salts from this compound and cinchona alkaloids. rsc.org These compounds have been effectively utilized as organocatalysts in enantioselective Michael addition reactions, affording products with high chemical yields and enantiomeric excesses. rsc.org
Another application lies in the development of tetradentate acidic catalysts. Pentaerythrityl tetramethyl imidazolium (B1220033) phosphotungstate, synthesized from this compound and methyl imidazole (B134444) followed by anion exchange, has been employed as a recyclable heterogeneous catalyst for the synthesis of β-aminocyclohexanones. rsc.org This catalyst demonstrates high activity and can be recycled multiple times without a significant decline in performance. rsc.org Furthermore, catalytic systems where imidazole is immobilized on a silica (B1680970) nanomaterial can be further functionalized using this compound to generate advanced catalytic materials for use in "click" reactions. beilstein-journals.org
Homogeneous and Heterogeneous Catalysis
This compound and its derivatives have found significant applications as precursors and core structures for both homogeneous and heterogeneous catalysts. The ability to introduce four functional groups allows for the design of catalysts with high activity and specific properties.
In the realm of homogeneous catalysis, derivatives of this compound have been developed as effective catalysts. A notable example involves the synthesis of tetraimidazolium salts from this compound. nih.govresearchgate.net These salts, functioning as pseudo-homogeneous catalysts, have demonstrated high selectivity in the isomerization of β-pinene oxide to perillyl alcohol under mild conditions. nih.gov The catalyst, [PEimi][HNO₃]₄, showed remarkable enhancement in selectivity when using DMSO as a solvent and could be reused multiple times without a significant loss of activity. nih.gov
Table 1: Catalytic Performance of [PEimi][HNO₃]₄ in β-Pinene Oxide Isomerization
| Catalyst | Solvent | Selectivity for Perillyl Alcohol (%) |
|---|---|---|
| [PEimi][HNO₃]₄ | DMSO | 47 |
Data sourced from a study on the isomerization of β-pinene oxide. nih.gov
Furthermore, chiral quaternary ammonium salts derived from this compound have been employed as phase-transfer catalysts in asymmetric synthesis. These catalysts have proven effective in promoting Michael addition reactions, such as the addition of diethyl malonate to (E)-2-nitrostyrene, yielding products with high enantioselectivity. dovepress.com
The transition from homogeneous to heterogeneous catalysis is a key area of research, and this compound derivatives are central to this effort. By anchoring catalytic moieties to a pentaerythrityl core, soluble homogeneous catalysts can be converted into separable and reusable heterogeneous systems. A prime example is the synthesis of pentaerythrityl tetramethyl imidazolium phosphotungstate, a tetradentate acidic catalyst. researchgate.netnih.govresearchgate.net This material acts as an interface between homogeneous and heterogeneous catalysis, offering high efficiency, stability, and recyclability. researchgate.net It has been successfully used in Mannich-type reactions for the synthesis of β-aminocyclohexanone derivatives. researchgate.netnih.govresearchgate.net Another heterogeneous catalyst derived from this compound, PEN[MIM]₄[OH]₄, has shown outstanding efficiency in synthesizing tetrahydrobenzo[b]pyrans. researchgate.net Its heterogeneous nature facilitates easy separation and reuse, minimizing waste. researchgate.net
Eco-Catalyst Development
The development of environmentally friendly or "eco-catalysts" is a major focus in modern chemistry, emphasizing reusability, use of non-toxic solvents like water, and high efficiency to minimize waste. This compound has become a key precursor in designing such catalysts.
A significant advancement in this area is the creation of pentaerythrityl tetramethyl imidazolium phosphotungstate (C(MIM-PTA)₄). nih.govresearchgate.net This novel tetradentate polyoxometalate catalyst is synthesized through the condensation of this compound with methyl imidazole, followed by anion exchange. researchgate.netnih.govresearchgate.net It is classified as an eco-catalyst due to its high catalytic activity in water, a green solvent, and its excellent reusability. nih.govrsc.org
This heterogeneous catalyst possesses both Brønsted and Lewis acid sites, contributing to its high efficiency in promoting one-pot, three-component Mannich-type reactions to produce β-aminocyclohexanone derivatives at room temperature. researchgate.netnih.govresearchgate.net The reaction proceeds with high yields, and the catalyst can be recovered and reused for at least four cycles without a significant loss of purity or yield in the product. nih.govresearchgate.netrsc.org The ease of product isolation and the use of water as a solvent align perfectly with the principles of green chemistry. rsc.org
Table 2: Reusability of Pentaerythrityl Tetramethyl Imidazolium Phosphotungstate Catalyst
| Recycle Run | Yield (%) |
|---|---|
| 1 | High |
| 2 | High |
| 3 | High |
| 4 | High |
Data reflects the high yield and purity maintained over four recycles as reported in the synthesis of β-aminocyclohexanones. nih.govresearchgate.netrsc.org
Toxicological and Environmental Considerations in Research Excluding Dosage/administration
Toxicological Profiles of Related Pentaerythritol (B129877) Derivatives (e.g., PETN)
Pentaerythritol tetranitrate (PETN), a structurally related compound, has been the subject of extensive toxicological studies. These assessments provide a framework for understanding the potential biological interactions of other pentaerythritol esters.
Further chronic exposure studies lasting up to two years also demonstrated a lack of significant toxicity. nih.gov The U.S. Environmental Protection Agency (EPA) has reviewed multiple short-term, subchronic, and chronic duration oral studies in rats and mice, which generally found either no effects or only minor, nonspecific effects on body weight at high doses (≥200 mg/kg-day). nih.gov An oral reproductive/developmental toxicity screening study in rats showed no effects at doses up to 1,000 mg/kg-day. nih.gov
| Study Duration | Species | Concentration/Dose | Key Findings | Reference |
|---|---|---|---|---|
| 13 Weeks | F344 Rats | Up to 10,000 ppm in diet | Lower weight gain in females at 5,000 & 10,000 ppm. | nih.gov |
| 13 Weeks | B6C3F1 Mice | Up to 10,000 ppm in diet | Essentially non-toxic. | nih.gov |
| 2 Years | F344 Rats & B6C3F1 Mice | Not specified | No evidence of significant toxicity. | nih.gov |
| Reproductive/Developmental Screening | Rats | Up to 1,000 mg/kg-day | No effects observed. | nih.gov |
The carcinogenic potential of PETN has been investigated in comprehensive long-term studies. The National Toxicology Program (NTP) conducted two-year toxicology and carcinogenesis studies on PETN (in a formulation with D-lactose monohydrate) in F344/N rats and B6C3F1 mice. nih.gov The studies concluded that there was no evidence of carcinogenicity in either rats or mice. nih.govnih.gov While neoplasms of the Zymbal gland were noted at low incidences in PETN-exposed groups of both sexes of rats, these were not considered sufficient evidence of carcinogenic activity. nih.gov The International Agency for Research on Cancer (IARC) has not identified PETN as a probable, possible, or confirmed human carcinogen. sigmaaldrich.com Similarly, the NTP has not listed it as a known or anticipated carcinogen. sigmaaldrich.com
| Organization/Study | Species | Conclusion | Reference |
|---|---|---|---|
| National Toxicology Program (NTP) | F344/N Rats & B6C3F1 Mice | No evidence of carcinogenicity. | nih.govnih.gov |
| International Agency for Research on Cancer (IARC) | N/A | Not classified as a human carcinogen. | sigmaaldrich.com |
| Assay Type | Test System | Result | Reference |
|---|---|---|---|
| Sister Chromatid Exchange (SCE) | In vivo/In vitro (unspecified) | Negative | ornl.gov |
Environmental Fate and Transport Studies (General Principles Applied to Brominated Compounds)
The environmental behavior of brominated compounds, a class that includes many flame retardants, is governed by their chemical structure and properties. Understanding these principles is key to predicting the environmental impact of substances like pentaerythritol tetrabromide.
The biodegradation of brominated organic compounds is a critical process determining their persistence in the environment. mdpi.com A primary and essential route of degradation is dehalogenation, specifically the cleavage of the carbon-bromine bond. mdpi.com This can occur through several enzymatic mechanisms, including hydrolysis, reduction (replacement of bromine with hydrogen), and oxygen-dependent reactions catalyzed by monooxygenases or dioxygenases. mdpi.com
For many brominated flame retardants (BFRs), debromination is the dominant degradation pathway in abiotic media like soil and sediment. researchgate.net In biota, the main degradation pathways involve reductive debromination and Phase I oxidative metabolism. researchgate.net For example, studies on the aerobic biodegradation of the polybrominated diphenyl ether (PBDE) congener BDE-99 showed a stepwise debromination process, eventually leading to diphenyl ether, which is then subject to ring-opening and entry into the tricarboxylic acid cycle. iwaponline.com Similarly, the white-rot fungus Pleurotus ostreatus has been shown to degrade decabromodiphenyl ethane (B1197151) (DBDPE) through mechanisms including debromination, hydroxylation, and oxidation, mediated by both intracellular and extracellular enzymes. nih.gov
Bioaccumulation, the process by which chemicals concentrate in organisms from the surrounding environment, is a significant concern for persistent organic pollutants, including many BFRs. researchgate.net The potential for a brominated compound to bioaccumulate is linked to its persistence, low water solubility, and high lipophilicity (fat-solubility), often indicated by a high octanol-water partition coefficient (Log K_ow). researchgate.netca.gov
Many BFRs are known to be persistent and can biomagnify in aquatic and terrestrial food chains. researchgate.net For instance, studies on the oligochaete Lumbriculus variegatus exposed to sediment containing PBDEs and DBDPE found that all tested compounds were bioavailable to the worms. nih.gov However, the bioavailability and bioaccumulation of highly brominated compounds like BDE-209 and DBDPE were lower compared to less brominated congeners, which is inversely correlated with their hydrophobicity. nih.gov The Bioconcentration Factor (BCF), a measure of a chemical's tendency to concentrate in an organism from water, is a key metric. While data can be variable, many alternative BFRs are predicted or measured to have BCFs that warrant concern, although for some highly brominated, high molecular weight compounds, uptake may be limited. ca.govbohrium.com
| Compound/Class | Key Property/Metric | Finding | Reference |
|---|---|---|---|
| Polybrominated Diphenyl Ethers (PBDEs) | Biota-Sediment Accumulation Factor (BSAF) | BSAFs ranged from 0.0210 to 4.09 g organic carbon/g lipid in Lumbriculus variegatus. | nih.gov |
| Decabromodiphenyl Ethane (DBDPE) | Bioavailability | Poor bioavailability compared to other PBDEs in Lumbriculus variegatus. | nih.gov |
| Hexabromocyclododecane (HBCDD) | Bioaccumulation Potential | Considered to have high bioaccumulation potential, leading to restrictions. | bohrium.com |
| General BFRs | Persistence & Lipophilicity | Environmental behavior is often similar to other persistent organic pollutants. | researchgate.net |
Aquatic and Terrestrial Ecotoxicity (General Framework)
The assessment of ecotoxicity for chemical compounds like Pentaerythrityl tetrabromide is governed by comprehensive frameworks designed to predict potential environmental harm even when substance-specific data is limited. nih.govlc-impact.eu Safety Data Sheets for this compound often indicate that no specific ecotoxicity data is available or that the substance is not classified as environmentally hazardous under current regulations. tcichemicals.comchemservice.comtcichemicals.com However, it is also noted that 100% of the substance consists of components with unknown acute and long-term hazards to the aquatic environment, underscoring the need for a structured assessment approach. chemservice.com
A general framework for assessing ecotoxicity involves evaluating the substance's fate, exposure, and effects. lc-impact.eu The process considers key properties such as biodegradability and bioaccumulation potential. tcichemicals.com For this compound, some data exists in these areas. tcichemicals.com
| Ecotoxicity Parameter | Value | Description |
| Biodegradability (BOD) | 29% | This indicates limited biodegradation under the tested conditions. tcichemicals.com |
| Bioconcentration Factor (BCF) | 7.1 - 102 | This range suggests a low to moderate potential for the substance to accumulate in aquatic organisms. tcichemicals.com |
The modern approach to ecotoxicological risk assessment for data-poor substances is often traits-based, analyzing factors that determine a species' vulnerability. nih.gov This model categorizes traits into three groups: external exposure, intrinsic sensitivity, and population sustainability. nih.gov For unstable compounds, the assessment must also consider the formation of degradation products, which may have their own toxicological profiles. ecetoc.org Under regulatory frameworks like REACH, if a substance is found to be harmful to aquatic life, a quantitative exposure assessment for water, sediment, and soil compartments becomes mandatory. europa.eu In the absence of direct toxicity data, methods like the equilibrium partitioning method (EPM) may be used to estimate environmental concentrations and potential risks. europa.eu
Occupational Exposure and Safety in Research Environments
In a research environment, managing occupational exposure to chemicals like this compound involves a systematic risk assessment process. osha.govosha.gov This process is distinct from hazard determination, which is the initial step of evaluating scientific evidence to identify potential physical and health hazards. osha.gov The risk assessment considers the specific ways the substance is handled in the laboratory to determine the actual risk of exposure. osha.gov
The core methodologies for assessing and managing occupational risk include:
Hazard Determination : This initial phase involves collecting data on the chemical's properties and potential hazards from sources like Safety Data Sheets (SDS). osha.gov For mixtures or substances not tested as a whole, the hazards of components present at 1% or more (0.1% for carcinogens) are considered. osha.gov
Exposure Assessment : This step evaluates the potential for researchers to come into contact with the substance. Methodologies can range from qualitative group-level assessments (e.g., based on job title) to quantitative biomonitoring. nih.gov
Risk Management via the Hierarchy of Controls : Once a risk is identified, a control strategy is implemented based on a preferred order of interventions. osha.gov
Elimination/Substitution : The most preferred method involves removing the hazardous chemical or substituting it with a less hazardous alternative. osha.gov
Engineering Controls : These include physical changes to the workspace, such as using local exhaust ventilation like a chemical fume hood. osha.gov
Administrative Controls : These are procedural changes, such as modifying work practices and providing training.
Personal Protective Equipment (PPE) : This is the last line of defense and includes items like gloves and safety goggles. upd.edu.ph
Use of Occupational Exposure Limits (OELs) : For many common chemicals, established OELs like Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) are used as benchmarks. osha.gov For research compounds like this compound that lack established OELs, a process called Occupational Exposure Banding is utilized. cdc.gov This NIOSH-developed process assigns chemicals to a specific band based on their hazard potential, which then corresponds to a target range of exposure concentrations and recommended control measures. cdc.gov
Safe handling of halogenated compounds such as this compound in a research setting requires adherence to strict protocols to minimize exposure. upd.edu.phnih.gov These practices are based on the hierarchy of controls and are essential due to the potential reactivity and toxicity of this class of chemicals. upd.edu.phiwu.edu
Engineering Controls: The primary engineering control is the mandatory use of a properly functioning chemical fume hood for all manipulations of the compound. upd.edu.phtemple.edu Reactions and chemical containers should be kept at least 6 inches (15 cm) behind the plane of the sash. nih.gov Adequate general laboratory ventilation is also necessary to prevent the accumulation of vapors. tcichemicals.comchemservice.com
Administrative Controls & Work Practices: Proper work practices are crucial for safety. This includes working with the smallest possible quantities of the chemical to minimize waste and potential exposure. upd.edu.ph All containers must be clearly labeled with the chemical name and any special hazards. nottingham.ac.uk It is critical to avoid the formation and dispersion of dust. tcichemicals.comtcichemicals.com After handling, researchers must wash their hands and face thoroughly. tcichemicals.com
Storage and Waste Management: Halogenated compounds should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and alkali metals. tcichemicals.comiwu.edunottingham.ac.uk Large containers should be stored below eye level. nih.gov A critical practice is the segregation of waste; halogenated solvent waste must be collected in separate, clearly labeled containers from non-halogenated and other types of chemical waste. temple.edunottingham.ac.uk
Personal Protective Equipment (PPE): Researchers must wear appropriate PPE at all times. This includes:
Eye Protection : Safety glasses with side shields are the minimum requirement, with chemical splash goggles being used when a higher risk of splashing exists. nih.gov
Hand Protection : Chemically resistant gloves of a suitable material and thickness must be worn. upd.edu.ph It is important to consult manufacturer data to select the appropriate glove type for bromine-containing compounds. temple.edu Gloves should not be worn outside the laboratory to prevent cross-contamination. upd.edu.ph
Protective Clothing : A lab coat must be worn, and closed-toed shoes are required. upd.edu.ph
The following table summarizes key safe handling practices:
| Safety Practice Category | Guideline |
| Engineering Controls | Always handle in a chemical fume hood. upd.edu.ph |
| Work Practices | Use the smallest quantity necessary. upd.edu.ph Avoid creating dust. tcichemicals.com |
| Storage | Store in a cool, dry, well-ventilated area. tcichemicals.com Keep away from incompatible materials. nottingham.ac.uk |
| Waste Disposal | Segregate halogenated waste from other chemical waste streams. temple.edunottingham.ac.uk |
| PPE - Eye | Wear safety glasses with side shields or chemical goggles. nih.gov |
| PPE - Hand | Wear appropriate chemically resistant gloves. upd.edu.ph |
| PPE - Body | Wear a lab coat and closed-toed shoes. upd.edu.ph |
| Hygiene | Wash hands thoroughly after handling. tcichemicals.com Do not consume food or drink in the lab. nih.gov |
Analytical Methodologies for Research on Pentaerythrityl Tetrabromide
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for the detailed molecular-level investigation of pentaerythritol (B129877) tetrabromide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of pentaerythrityl tetrabromide. High-resolution NMR, including one-dimensional (1D) and two-dimensional (2D) techniques, provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of this compound is characteristically simple due to the molecule's high symmetry. The four bromomethyl (-CH₂Br) groups are chemically equivalent, resulting in a single prominent signal. chemicalbook.comnih.gov The chemical shift of these protons is influenced by the electronegativity of the adjacent bromine atoms. In deuterated chloroform (B151607) (CDCl₃), this signal typically appears as a singlet. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum further confirms the molecule's structure. It typically shows two distinct signals corresponding to the central quaternary carbon and the four equivalent methylene (B1212753) (-CH₂) carbons of the bromomethyl groups. nih.gov
2D NMR Techniques: While 1D NMR is often sufficient for basic structural confirmation, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex analyses or to confirm assignments in related or derivatized structures. These techniques can reveal correlations between protons and carbons, providing unambiguous structural evidence. researchgate.netuzh.ch For instance, in a study involving a derivative of this compound, 2D NMR was used to confirm the connectivity of the molecular framework. nih.gov
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound. nih.gov
Mass Spectrometry (MS): Standard MS techniques, often coupled with gas chromatography (GC-MS), can identify this compound by its mass-to-charge ratio (m/z) and characteristic fragmentation pattern. nih.gov The presence of four bromine atoms results in a distinctive isotopic pattern in the mass spectrum, which is a key identifier for this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. measurlabs.com For a derivative of this compound, HRMS was used to confirm the calculated molecular formula by matching it with the experimentally found mass. nih.gov This level of precision is crucial for distinguishing between compounds with similar nominal masses and for confirming the successful synthesis of new materials derived from pentaerythritol tetrabromide.
X-ray Diffraction (XRD) is a powerful analytical method for determining the crystalline structure of solid materials. scribd.comceza.de For this compound, which is a crystalline solid at room temperature, XRD can provide precise information about the arrangement of atoms in the crystal lattice, including bond lengths and angles. sigmaaldrich.com This technique is fundamental for the absolute structural confirmation in the solid state. rsc.org Studies on related compounds like pentaerythritol have utilized high-pressure X-ray diffraction to investigate structural changes under different conditions. researchgate.net
Chromatographic Separations for Complex Mixture Analysis
Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other components in a mixture, as well as for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and detected. nih.gov GC-MS is a "gold standard" for forensic substance identification due to its specificity. wikipedia.org In the context of this compound, GC-MS can be used for purity assessment and to identify and quantify the compound in various matrices. nih.govnih.govmdpi.com The purity of this compound has been reported to be greater than 98.0% as determined by GC.
Table 1: GC-MS Data for this compound
| Parameter | Value |
|---|---|
| NIST Number | 231204 nih.gov |
| Total Peaks | 149 nih.gov |
| m/z Top Peak | 307 nih.gov |
| m/z 2nd Highest | 309 nih.gov |
| m/z 3rd Highest | 27 nih.gov |
Note: This data is based on the NIST Mass Spectrometry Data Center. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.com It is particularly useful for non-volatile or thermally unstable compounds. While this compound itself can be analyzed by GC-MS, HPLC methods have been developed for related compounds like pentaerythritol and its derivatives. nih.govresearchgate.netbit.edu.cn For instance, a sensitive HPLC method was developed for the analysis of pentaerythritol in plasma, which involved derivatization to form its tetra-p-methoxybenzoate derivative, followed by UV detection. nih.gov The principles of HPLC, utilizing a column with a stationary phase and a liquid mobile phase to separate components, are applicable to the analysis of complex mixtures containing this compound, especially in the context of reaction monitoring or quality control of formulated products. google.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pentaerythritol |
| Pentaerythritol tetra-p-methoxybenzoate |
| Deuterated chloroform |
| Bromine |
| Carbon |
Quantitative Analysis Methods
Quantitative analysis of this compound is crucial for determining its purity, concentration in mixtures, and for quality control purposes. Various analytical techniques can be employed for quantification, with elemental analysis and quantitative Nuclear Magnetic Resonance (NMR) spectroscopy being two prominent methods.
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₅H₈Br₄), EA provides the percentage by mass of carbon, hydrogen, and bromine. This experimental data is then compared with the theoretically calculated elemental composition based on its molecular formula to assess the purity of the sample.
Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 5 | 60.055 | 15.49 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 2.08 |
| Bromine (Br) | 79.904 | 4 | 319.616 | 82.43 |
| Total | 387.735 | 100.00 |
In practice, a small, precisely weighed sample of this compound is combusted in a controlled environment. The resulting gases (CO₂, H₂O) are collected and measured to determine the carbon and hydrogen content. Bromine content can be determined by other methods, such as titration after combustion. The experimental results are then compared to the theoretical values. A close correlation between the found and calculated percentages indicates a high purity of the compound. For instance, research on derivatives of this compound often includes elemental analysis data, presenting both "calculated" and "found" values to validate the synthesis and purity of the new compounds. rsc.orgresearchgate.net
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and non-destructive analytical technique for determining the concentration and purity of a substance in a sample. mestrelab.comfujifilm.com Unlike many other analytical methods, qNMR can be a primary ratio method, as the signal intensity is directly proportional to the number of nuclei giving rise to the signal. fujifilm.com
For the quantitative analysis of this compound, ¹H NMR is typically the most suitable nucleus due to its high natural abundance and sensitivity. The ¹H NMR spectrum of this compound is expected to be simple, showing a singlet for the eight equivalent protons of the four -CH₂Br groups. chemicalbook.com
The quantification is usually performed by adding a known amount of an internal standard to the sample. sigmaaldrich.com The internal standard should be a stable compound with a simple NMR spectrum that does not overlap with the analyte's signals. By comparing the integral of the analyte's signal to the integral of the internal standard's signal, the concentration or purity of the analyte can be accurately calculated.
The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
I : Integral of the signal
N : Number of protons giving rise to the signal
MW : Molecular weight
m : Mass
P : Purity of the standard
Illustrative ¹H qNMR Data for Purity Determination of this compound
| Compound | Signal | Number of Protons (N) | Integral (I) | Molecular Weight (MW) | Mass (m) | Purity (P) |
| This compound | Singlet (-CH₂Br) | 8 | I_analyte | 387.73 g/mol | m_analyte | Calculated |
| Internal Standard (e.g., Maleic Anhydride) | Singlet (=CH) | 2 | I_standard | 98.06 g/mol | m_standard | Known (e.g., >99%) |
Regulatory and Ethical Aspects in Pentaerythrityl Tetrabromide Research
Chemical Safety Regulations in Research and Development
The handling of Pentaerythrityl tetrabromide in a research and development setting is subject to stringent chemical safety regulations. These regulations are established by national and international bodies to minimize risks to personnel. In the United States, the Occupational Safety and Health Administration (OSHA) provides guidelines for workplace safety, including the handling of chemicals. coleparmer.com
Key safety measures for handling this compound in the laboratory include the use of appropriate Personal Protective Equipment (PPE). coleparmer.comsigmaaldrich.com This typically involves wearing protective eyeglasses or chemical safety goggles, gloves to prevent skin contact, and a dust mask to avoid inhalation of the crystalline powder. coleparmer.comsigmaaldrich.com Standard operating procedures should also cover safe storage, such as keeping the compound in a cool, shaded, and tightly sealed container, and protocols for managing spills and waste disposal in accordance with local and national hazardous waste regulations. coleparmer.comtcichemicals.com
As a brominated compound, research into this compound may also fall under the purview of broader regulations targeting brominated flame retardants (BFRs). Many BFRs have been identified as persistent organic pollutants (POPs) due to their toxicity and persistence in the environment. nih.gov International treaties like the Stockholm Convention on Persistent Organic Pollutants aim to eliminate or restrict the production and use of listed POPs. nih.govwikipedia.org While this compound itself is not explicitly listed, the regulatory landscape for BFRs is evolving. The European Chemicals Agency (ECHA), under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, has identified aromatic brominated flame retardants as candidates for restriction due to their persistent, bioaccumulative, and toxic (PBT) properties. gpcgateway.comeuropa.euenv-health.org This signals a trend towards stricter control of halogenated compounds, which could influence the future development and application of substances like this compound.
Table 1: Key Regulatory Frameworks and Safety Recommendations
| Regulation/Guideline | Issuing Body | Key Provisions Relevant to this compound Research |
| OSHA Regulations (e.g., 29 CFR 1910.133, 1910.134) | Occupational Safety and Health Administration (USA) | Mandates for eye, face, and respiratory protection. Requires hazard communication and safe handling procedures. coleparmer.com |
| REACH Regulation (EC) No 1907/2006 | European Union | Governs the registration, evaluation, and restriction of chemical substances. Aromatic BFRs are targeted for potential restriction. gpcgateway.comeuropa.eu |
| Stockholm Convention on POPs | United Nations Environment Programme | International treaty to eliminate or restrict the production and use of persistent organic pollutants, including several BFRs. nih.govwikipedia.orgstate.gov |
| General Laboratory Safety | Various | Use of PPE (gloves, goggles, dust masks), proper storage, and adherence to waste disposal protocols. coleparmer.comsigmaaldrich.comtcichemicals.com |
Guidelines for Environmental Risk Assessment in Chemical Synthesis
The synthesis and potential large-scale production of any chemical, including this compound, necessitates a thorough Environmental Risk Assessment (ERA) to evaluate its potential impact on ecosystems. europa.eu Guidelines for ERAs are provided by regulatory bodies like the European Medicines Agency (EMA) for pharmaceuticals, but the principles are broadly applicable to other chemical products. europa.eu The goal is to protect aquatic and terrestrial environments from potential harm. europa.euder.wa.gov.au
An ERA typically follows a phased approach. Phase I involves an initial assessment based on the predicted environmental concentration (PEC) of the substance. zeclinics.com If the PEC exceeds a certain threshold, a more detailed Phase II assessment is required. zeclinics.com This second phase involves a comprehensive characterization of the substance's physicochemical properties, fate, and ecotoxicological effects. zeclinics.com
A critical component of the hazard assessment is the evaluation of whether a substance meets the criteria for being Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). europa.euzeclinics.com
Persistence (P): This refers to the substance's resistance to degradation in various environmental compartments like water, soil, or sediment. zeclinics.com
Bioaccumulation (B): This is the potential for a substance to accumulate in living organisms, often measured by the bioconcentration factor (BCF). zeclinics.com
Toxicity (T): This involves assessing the substance's harmful effects on a range of aquatic and terrestrial organisms through standardized ecotoxicity tests. zeclinics.com
Table 2: Parameters in Environmental Risk Assessment for Chemical Synthesis
| Parameter | Description | Relevance to this compound Synthesis |
| Predicted Environmental Concentration (PEC) | Estimated concentration of a substance in environmental compartments (e.g., surface water). zeclinics.com | A key trigger for determining the need for in-depth environmental testing. |
| Predicted No-Effect Concentration (PNEC) | The concentration below which adverse effects on the ecosystem are not expected. env.go.jp | Used to calculate the risk quotient (PEC/PNEC) to characterize risk. |
| Persistence (Half-life) | The time it takes for half of the substance to degrade. Long half-lives indicate persistence. zeclinics.com | Brominated compounds are often persistent; this would be a key area of investigation. |
| Bioaccumulation (BCF) | The ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment. zeclinics.com | High BCF values indicate a risk of accumulating in the food web. |
| Ecotoxicity (EC50, LC50, NOEC) | Measures of toxicity to various organisms (e.g., algae, daphnia, fish). env.go.jp | Determines the potential for direct harm to aquatic and terrestrial life. |
Ethical Considerations in Chemical Research and Application Development
Beyond formal regulations, the chemical sciences are guided by a set of ethical principles that ensure research is conducted responsibly and for the benefit of humanity. opcw.orgsolubilityofthings.com Organizations like the American Chemical Society (ACS) and the Organisation for the Prohibition of Chemical Weapons (OPCW) have established ethical guidelines for chemists. opcw.orgacs.orgacs.org
Core ethical principles include:
Honesty and Integrity: Researchers have a fundamental responsibility to report their findings truthfully and to avoid fabrication, falsification, or plagiarism in all aspects of their work, from initial experiments to publication. solubilityofthings.comacs.org
Accountability and Responsibility: Chemists must be accountable for their work, considering its potential societal and environmental consequences. opcw.orgsolubilityofthings.com This includes ensuring that chemicals, equipment, and knowledge are not used for harmful or illegal purposes. opcw.orgopcw.org
Safety and Security: A strong culture of safety and security is paramount to protect researchers, the public, and the environment. opcw.orgopcw.org This extends to preventing the theft or diversion of chemicals that could be misused. opcw.org
Sustainability: Researchers have a special responsibility to promote sustainable practices that meet present needs without compromising the ability of future generations to meet their own. opcw.orgopcw.org This involves developing greener chemical processes and safer, more sustainable products. solubilityofthings.com
In the context of this compound, which is used as an intermediate in the synthesis of other molecules, ethical considerations apply to its entire lifecycle. lookchem.comrsc.org Researchers must consider the potential applications of the final products. For example, if used to create new materials or pharmaceuticals, the long-term impacts of these applications must be evaluated. lookchem.com The Hague Ethical Guidelines specifically call on chemists to be aware of the multiple uses of chemicals and to actively prevent their misuse, particularly as weapons. opcw.orgopcw.org Furthermore, ethical guidelines for publication require transparency, including the disclosure of any potential conflicts of interest and ensuring all co-authors have approved the final manuscript. acs.org
Future Directions and Emerging Research Areas for Pentaerythrityl Tetrabromide
The trajectory of research concerning Pentaerythrityl Tetrabromide is increasingly moving beyond its traditional application as a flame retardant. Driven by environmental concerns associated with halogenated compounds and a growing interest in novel molecular architectures, scientific inquiry is branching into more sustainable synthesis, new technological applications, advanced computational modeling, and collaborative efforts to tackle complex scientific challenges.
Q & A
Q. How should conflicting data on debromination product ratios be addressed in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
